Product packaging for 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide(Cat. No.:CAS No. 1001659-25-1)

2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide

Cat. No.: B1593112
CAS No.: 1001659-25-1
M. Wt: 188.19 g/mol
InChI Key: LYNNIWUJXVKMFE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-4-pyridinecarboxamide (CAS 1001659-25-1) is a heterocyclic organic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . This chemical serves as a valuable scaffold and key intermediate in medicinal chemistry and drug discovery research. Compounds featuring imidazole rings fused or linked to pyridine systems are of significant research interest due to their diverse biological activities and their presence in various therapeutic agents . The structural motif of imidazole-pyridine hybrids is frequently explored in the development of kinase inhibitors . For instance, related molecular frameworks have been investigated for their potential to inhibit key kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor β-activated kinase 1 (TAK1) , which are prominent targets in oncology research. The presence of both hydrogen bond donor and acceptor groups in its structure makes it a versatile building block for designing novel bioactive molecules. This product is intended for use in laboratory and research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O B1593112 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide CAS No. 1001659-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNNIWUJXVKMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647221
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001659-25-1
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 1h Imidazol 1 Yl 4 Pyridinecarboxamide

Retrosynthetic Analysis of the 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide Core

A retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most logical synthetic pathways. The core structure consists of a pyridine (B92270) ring substituted at the C2 and C4 positions.

Disconnection A: C-N Bond Formation (Aryl N-Arylation): The most prominent disconnection is at the C2-position of the pyridine ring and the N1-position of the imidazole (B134444) ring. This approach is a type of C-N cross-coupling reaction. This strategy simplifies the synthesis into two key precursors: an activated pyridine ring, such as a 2-halopyridine derivative, and imidazole. This is often the preferred route due to the robustness and high functional group tolerance of modern cross-coupling reactions.

Disconnection B: Amide Bond Formation: An alternative disconnection breaks the amide bond at the C4 position. This would involve a precursor such as 2-(1H-imidazol-1-yl)-4-pyridinecarboxylic acid which is then coupled with ammonia (B1221849) or an ammonia equivalent. This route requires the C-N bond between the pyridine and imidazole rings to be formed first.

Following Disconnection A, the primary synthetic precursors are identified as a 2-halopyridine-4-carboxamide (e.g., 2-chloro- or 2-bromo-4-pyridinecarboxamide) and imidazole .

Classical and Modern Synthetic Routes to Pyridinecarboxamide Derivatives

The construction of the target molecule relies on established methods for forming the precursor and coupling the two heterocyclic rings.

Precursor Synthesis and Functional Group Transformations

The synthesis of the key intermediate, a 2-halo-4-pyridinecarboxamide, can be achieved through a multi-step process. A common starting material is a 2-halo-4-methylpyridine.

Oxidation: The methyl group at the C4 position is oxidized to a carboxylic acid to form 2-halo-isonicotinic acid.

Activation: The resulting carboxylic acid is then activated for amidation. A standard method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Amidation: The activated acyl chloride is subsequently reacted with ammonia or an ammonia source to form the desired 2-halo-4-pyridinecarboxamide precursor. nih.gov

Alternatively, commercially available 2-halo-isonicotinic acids can be directly subjected to amidation coupling reactions. Imidazole is a readily available commercial reagent.

Coupling Reactions for Imidazole Moiety Introduction

The crucial step in the synthesis is the formation of the carbon-nitrogen bond between the pyridine and imidazole rings. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most powerful and versatile methods for forming C-N bonds. wikipedia.org The reaction involves the palladium-catalyzed coupling of an aryl halide (the 2-halopyridine-4-carboxamide) with an amine (imidazole). wikipedia.org The general catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include challenging substrates like heteroaryl halides and N-heterocycles. wikipedia.orgnih.gov

Copper-Catalyzed N-Arylation (Ullmann Condensation): Copper-catalyzed coupling is a classical and still widely used method for N-arylation. Modern protocols often use copper(I) salts, such as CuI, in the presence of a ligand and a base. nih.govacs.org Pyridine N-oxides have been reported as effective ligands for the copper-catalyzed N-arylation of imidazoles in water, offering a greener alternative to traditional organic solvents. nih.govacs.orgfigshare.com

Optimization of Reaction Conditions and Yields

The success of C-N cross-coupling reactions is highly dependent on the careful optimization of several parameters. The choice of catalyst, ligand, base, and solvent can dramatically impact reaction efficiency and yield. researchgate.net

Catalyst and Ligand: For Buchwald-Hartwig reactions, palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are common. researchgate.net The ligand is critical; sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often required to promote the reaction with electron-deficient pyridines and prevent catalyst inhibition by the imidazole substrate. nih.gov Pre-activation of the palladium-ligand complex can sometimes improve efficacy. nih.gov

Base: A wide range of bases can be used, with inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ being most common. researchgate.net The choice of base can influence the reaction rate and must be compatible with the functional groups on the substrates.

Solvent: Anhydrous, non-protic solvents such as dioxane, toluene, and THF are typically employed. wuxiapptec.com The solubility of the substrates and reagents is a key consideration. wuxiapptec.com It's important to avoid solvents like pyridine itself, which can bind to the palladium catalyst and inhibit the reaction. wuxiapptec.com

Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, although modern catalyst systems can sometimes operate at lower temperatures. researchgate.netwuxiapptec.com

Below is a table summarizing typical conditions that require optimization for a Buchwald-Hartwig coupling to synthesize the target compound.

ParameterOptionsRationale/Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or pre-Pd(0) sources. researchgate.net
Ligand XPhos, SPhos, BINAP, XantphosSterically hindered phosphines are crucial for coupling with N-heterocycles and preventing catalyst inhibition. nih.govresearchgate.net
Base Cs₂CO₃, K₃PO₄, K₂CO₃The choice affects the rate of deprotonation of imidazole. Cesium carbonate is often effective for challenging couplings. researchgate.net
Solvent Dioxane, Toluene, THFAprotic solvents are required. Solubility of the carboxamide precursor is a key factor. wuxiapptec.com
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion. researchgate.net

Novel Synthetic Approaches and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. nih.gov These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and often improve yields. nih.gov The coupling step between the 2-halopyridine-4-carboxamide and imidazole could be accelerated using this technology.

Green Solvents: There is a move away from traditional volatile organic compounds. Water has been successfully used as a solvent for the copper-catalyzed N-arylation of imidazoles, which significantly improves the environmental profile of the synthesis. acs.orgfigshare.com Other bio-based solvents are also being explored for cross-coupling reactions. researchgate.net

Direct C-H Functionalization: An emerging and highly attractive strategy in green chemistry is direct C-H functionalization. bohrium.comrsc.org This approach would avoid the need for a pre-halogenated pyridine precursor. A hypothetical route could involve the direct coupling of 4-pyridinecarboxamide with imidazole, catalyzed by a transition metal. However, achieving the required C2 regioselectivity on the pyridine ring is a significant challenge due to the electronic nature of the pyridine ring and potential coordination of the ring nitrogen to the catalyst. bohrium.comrsc.org

Synthesis of Analogs and Stereoisomers for Research Purposes

The synthesis of analogs of the title compound is essential for research, particularly in fields like drug discovery for establishing structure-activity relationships (SAR). The synthetic routes described can be readily adapted to produce a library of related molecules.

Substitution on the Pyridine Ring: By starting with differently substituted 2-halopyridines, analogs with various functional groups on the pyridine backbone can be generated. For example, using a 2-chloro-5-methyl-4-pyridinecarboxamide would yield an analog with a methyl group at the 5-position. A wide variety of substituted pyridines can be prepared using known methodologies. nih.govmdpi.comnih.gov

Substitution on the Imidazole Ring: Similarly, using substituted imidazoles (e.g., 2-methylimidazole, 4-phenylimidazole) in the C-N coupling step would produce analogs with substituents on the imidazole moiety.

Variation of the Carboxamide Group: The amide group can also be modified. Starting from the 2-(1H-imidazol-1-yl)-4-pyridinecarboxylic acid intermediate, a range of N-substituted amides can be synthesized by coupling with various primary or secondary amines instead of ammonia. This has been demonstrated in the synthesis of other pyridine-3-carboxamide (B1143946) analogs. nih.gov

The title compound does not possess any stereocenters, so the synthesis of stereoisomers is not applicable. However, for analogs that do incorporate chiral centers, stereoselective synthetic methods would be required.

Molecular Structure, Conformation, and Spectroscopic Characterization Academic Focus

Theoretical Investigations of Molecular Geometry and Electronic Structure

While specific theoretical studies on 2-(1H-imidazol-1-yl)-4-pyridinecarboxamide are not publicly available, its geometry can be reliably inferred from its constituent parts: a pyridine (B92270) ring substituted at the 2-position with a 1H-imidazol-1-yl group and at the 4-position with a carboxamide group (-CONH2).

The electronic structure is characterized by the delocalized π-systems of the pyridine and imidazole (B134444) rings. The carboxamide group at the 4-position and the nitrogen-rich imidazole ring at the 2-position act as significant electronic modifiers of the pyridine core. The lone pair of the pyridine nitrogen and the amide group's oxygen and nitrogen atoms are primary sites for hydrogen bonding, which heavily influences the compound's solid-state architecture.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the pyridine C2 carbon and the imidazole N1 nitrogen. This rotation determines the relative orientation of the two heterocyclic rings. Based on studies of analogous bi-aryl systems, the conformation can be described by the dihedral angle between the planes of the two rings. nih.gov

Three main conformational types can be anticipated nih.gov:

Planar: The dihedral angle is close to 0° or 180°, maximizing π-system conjugation but potentially introducing steric hindrance.

Skew: A non-planar arrangement where the rings are twisted relative to each other. This is often the most stable conformation, balancing steric repulsion and electronic stabilization.

Perpendicular: The dihedral angle is around 90°, minimizing steric clash but disrupting π-conjugation between the rings.

The energy landscape, which maps potential energy as a function of this dihedral angle, would reveal the energy barriers between different stable conformations. nih.govnih.gov For similar N-aryl imidazoles, non-planar (skew) ground-state conformations are common to alleviate steric hindrance between the ortho-hydrogens of the rings. The presence of the carboxamide group allows for potential intramolecular hydrogen bonding, which could further stabilize specific conformations. The free energy landscape would likely show two primary energy minima corresponding to the skew conformations, separated by rotational energy barriers. nih.gov

Conformational ParameterExpected Value/StateGoverning Factors
Pyridine-Imidazole Dihedral AngleNon-planar (Skew)Steric hindrance vs. π-conjugation
Carboxamide Group OrientationCo-planar with Pyridine RingResonance stabilization
Energy LandscapeMultiple minima and maximaRotational barriers around C-N bond

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure. Two-dimensional techniques like COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

¹H-NMR: The spectrum would show distinct signals for the protons on the pyridine and imidazole rings. The pyridine ring protons would appear as a set of coupled multiplets, with chemical shifts influenced by the electron-withdrawing carboxamide group and the imidazole substituent. The imidazole protons would typically appear as three distinct singlets or narrow multiplets in the aromatic region. The two protons of the amide group (-NH₂) would likely appear as a broad singlet.

¹³C-NMR: The spectrum would display nine unique signals for the nine carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield-shifted signal. The chemical shifts of the pyridine and imidazole carbons would provide further confirmation of the substitution pattern.

NucleusPredicted Chemical Shift Range (ppm)Notes
Pyridine-H~7.5 - 9.0Complex splitting pattern expected.
Imidazole-H~7.0 - 8.5Three distinct signals.
Amide-H (NH₂)Broad singlet, variablePosition dependent on solvent and concentration.
Pyridine-C~110 - 155C4 and C2 will be significantly shifted by substituents.
Imidazole-C~115 - 140Three distinct signals.
Carbonyl-C (C=O)~165 - 175Most downfield carbon signal.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and study fragmentation patterns. chemguide.co.uk The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the compound's molecular formula (C₉H₈N₄O), corresponding to a molecular weight of approximately 188.19 g/mol .

Key fragmentation pathways are predictable:

Cleavage of the Amide Group: Loss of the amino radical (•NH₂) to give a fragment corresponding to [M-16]⁺.

Ring-Ring Cleavage: The most significant fragmentation would likely be the cleavage of the C-N bond between the two rings. nih.gov This would result in two primary charged fragments: the 2-(1H-imidazol-1-yl) cation and the 4-pyridinecarboxamide cation.

Pyridine Ring Fragmentation: The pyridinecarboxamide fragment could further break down, for instance by losing CO, a common fragmentation for amides. libretexts.org

m/z (Mass/Charge)Predicted Fragment IdentityFragmentation Pathway
188[C₉H₈N₄O]⁺Molecular Ion (M⁺)
172[C₉H₈N₂O]⁺Loss of N₂ from imidazole (less common)
122[C₆H₆N₂O]⁺4-Pyridinecarboxamide cation
94[C₅H₄N]⁺Loss of CO from [m/z 122] fragment
67[C₃H₃N₂]⁺Imidazole cation

Crystallographic Studies and Solid-State Architecture

No experimental crystal structure for this compound has been reported. However, the solid-state architecture can be predicted based on the strong hydrogen bonding capabilities of the carboxamide group and the potential for π-π stacking. scispace.com

The carboxamide moiety is a powerful hydrogen-bond donor (N-H) and acceptor (C=O). It is highly probable that in the solid state, molecules would form extensive hydrogen-bonded networks. A common and robust supramolecular synthon for primary carboxamides is the R²₂(8) dimer, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. rsc.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modifications of the core structure, which consists of an imidazole (B134444) ring linked to a pyridinecarboxamide moiety, have been explored in related compounds to probe their biological effects. These studies, while not directly on 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide, provide valuable insights.

For instance, in the structurally similar imidazo[1,2-a]pyridine-3-carboxamides, modifications have been shown to significantly enhance potency against Mycobacterium tuberculosis. The introduction of different substituents on the imidazo[1,2-a]pyridine (B132010) core and variations of the amide group have led to compounds with low nanomolar potency. nih.gov For example, the substitution of a methyl group with a chloro group at the 7-position of the imidazo[1,2-a]pyridine core resulted in a five-fold decrease in activity in some analogs. nih.gov

In another series of related compounds, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, the introduction of amine-containing side chains at the 4-position of the pyridone ring markedly improved the inhibitory potency against insulin-like growth factor 1-receptor (IGF-1R). scienceopen.com This highlights the importance of substituents on the pyridine (B92270) ring in modulating biological activity.

Furthermore, studies on pyrimidin-4-yl-1H-imidazole derivatives have shown that most compounds exhibited superior antiproliferative activities against melanoma cell lines compared to the known RAF inhibitor Sorafenib. nih.gov This suggests that the imidazole-pyridine scaffold is a promising framework for the development of anti-cancer agents.

The following table summarizes the impact of some structural modifications in related compound series:

Compound Series Modification Impact on Biological Activity Reference
Imidazo[1,2-a]pyridine-3-carboxamidesSubstitution at 7-position (methyl vs. chloro)7-chloro diminished activity 5-fold compared to 7-methyl nih.gov
3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-onesAddition of amine side chains at 4-position of pyridone ringSignificantly improved IGF-1R enzyme potency scienceopen.com
Pyrimidin-4-yl-1H-imidazol-2-yl derivativesGeneral seriesSuperior antiproliferative activity compared to Sorafenib nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of compounds including this compound, key pharmacophoric features can be inferred from related structures.

The core structure itself, comprising the imidazole and pyridine rings, is a critical pharmacophoric element. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H of the imidazole can be a hydrogen bond donor. The carboxamide group is also a key feature, with the amide N-H acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor.

In studies of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques, the 2-phenyl-imidazo[1,2-a]pyridine skeleton was identified as a crucial element for binding affinity. nih.gov Furthermore, the presence of substituents capable of hydrogen bonding, such as in the para position of the phenyl ring in 2-phenyl-imidazo[1,2-a]pyridine compounds, was found to lead to high affinity for peripheral benzodiazepine (B76468) receptors. nih.gov

Elucidation of Structural Determinants for Molecular Recognition and Binding Affinity

Molecular recognition and binding affinity are governed by the specific interactions between a ligand and its biological target. For this compound and its analogs, these interactions are determined by the spatial arrangement of the key structural features.

The planarity of the fused ring system in imidazo[1,2-a]pyridines is thought to be important for intercalation into DNA or for fitting into the active site of enzymes. The nature and position of substituents on this scaffold dictate the binding affinity and selectivity. For example, in a series of imidazopyridine acetamides, the introduction of polar substituents at the 2- and 8-positions of the imidazopyridine skeleton was evaluated for its effects on binding to benzodiazepine receptors. nih.gov

In another example, the antagonistic activity of imidazo-pyridinium analogs towards the Neuropeptide S Receptor was found to be dependent on the structural elements, with a noted differential in activity towards Gs or Gq pathways within the same series. nih.gov This indicates that subtle structural changes can influence not just the binding affinity but also the functional response.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Computational analyses, such as in-silico predictive binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, have been conducted on related carboxamide derivatives. researchgate.net These studies use molecular docking to predict the binding interactions with protein targets, such as Protein Kinase G of Mycobacterium tuberculosis, and can help in identifying promising drug candidates. researchgate.net

The development of a QSAR model for this class of compounds would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a series of analogs and correlating them with their measured biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Molecular Targets and Mechanistic Insights into Biological Interactions

Identification and Validation of Primary and Secondary Molecular Targets

Although specific molecular targets for 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide have not been explicitly identified in published research, the scaffold is closely related to several classes of enzyme inhibitors and receptor ligands. Based on the activity of analogous structures, potential primary and secondary molecular targets can be inferred.

One of the most pertinent classes of related compounds is the imidazo[4,5-c]pyridinecarboxamide derivatives , which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) . researchgate.net PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with BRCA1/2 mutations. The carboxamide moiety of these inhibitors plays a crucial role in binding to the nicotinamide-binding pocket of the PARP-1 active site. researchgate.net

Another significant potential target is the Transforming growth factor-β-activated kinase 1 (TAK1) , a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. A series of 2,4-1H-imidazole carboxamides were discovered as potent and selective inhibitors of TAK1. nih.gov TAK1 is a central node in signaling pathways related to inflammation and cancer, making it an attractive therapeutic target.

Furthermore, derivatives of imidazo[1,2-a]pyridinecarboxamide have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). nih.gov While the exact molecular target for some of these anti-tubercular agents is still under investigation, other pyridine (B92270) carboxamide derivatives have been identified as prodrugs that require activation by the mycobacterial enzyme AmiC , an amidase. nih.gov This suggests that this compound could potentially target bacterial enzymes if it undergoes a similar bioactivation process.

Secondary targets could include peripheral benzodiazepine (B76468) receptors (PBRs) , now known as the 18 kDa translocator protein (TSPO). Phenyl-imidazo[1,2-a]pyridine derivatives have shown high binding affinity for these receptors, which are involved in various processes including steroidogenesis and immune modulation. nih.gov

The table below summarizes the potential molecular targets for this compound based on the activity of structurally similar compounds.

Potential Target Class Specific Target Example Therapeutic Area Reference Compound Class
DNA Repair EnzymesPARP-1OncologyImidazo[4,5-c]pyridinecarboxamides researchgate.net
KinasesTAK1Oncology, Inflammation2,4-1H-Imidazole carboxamides nih.gov
Bacterial EnzymesAmiC (for prodrug activation)Infectious Disease (Tuberculosis)Pyridine carboxamides nih.gov
ReceptorsPeripheral Benzodiazepine Receptor (TSPO)Neurology, ImmunologyPhenyl-imidazo[1,2-a]pyridines nih.gov

Kinetic and Thermodynamic Characterization of Ligand-Target Binding

Direct kinetic and thermodynamic data for the binding of this compound to its potential targets are not available. However, studies on related compounds provide insights into the potencies that might be expected.

For instance, imidazo[4,5-c]pyridinecarboxamide derivatives have been shown to inhibit PARP-1 with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar range. researchgate.net Similarly, 2,4-1H-imidazole carboxamides exhibit potent inhibition of TAK1, with IC₅₀ values also in the nanomolar to low micromolar range. nih.gov For anti-tuberculosis activity, imidazo[1,2-a]pyridinecarboxamide derivatives have demonstrated minimum inhibitory concentrations (MIC) against the H37Rv strain of Mtb as low as 0.10-0.19 μM. nih.gov

The binding affinity of phenyl-imidazo[1,2-a]pyridine derivatives to PBRs has been quantified, with some analogues showing high affinity. nih.gov The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), have not been detailed in the reviewed literature for these specific analogues, but such studies would be crucial to understand the driving forces of the ligand-target interaction.

The following table presents inhibitory concentrations for compounds structurally related to this compound against their respective targets.

Compound Class Target Inhibitory Concentration Reference
Imidazo[4,5-c]pyridinecarboxamidesPARP-1IC₅₀ < 0.2 μM researchgate.net
2,4-1H-Imidazole carboxamidesTAK1IC₅₀ = 39 nM (for a control compound) nih.gov
Imidazo[1,2-a]pyridinecarboxamidesM. tuberculosis H37RvMIC = 0.10-0.19 μM nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mechanism of this compound would be highly dependent on the specific molecular target.

In the case of PARP-1 inhibition , the interaction is expected to be orthosteric . The carboxamide group of the related imidazo[4,5-c]pyridinecarboxamide inhibitors forms key hydrogen bonds with amino acid residues like Gly863 and Ser904 within the nicotinamide-binding site of PARP-1, directly competing with the natural substrate NAD+. researchgate.net

For TAK1 inhibition , the binding mode of 2,4-1H-imidazole carboxamides is also orthosteric , occurring at the ATP-binding site within the kinase domain. X-ray crystallography of these inhibitors has revealed a distinct binding mode, with the imidazole (B134444) core interacting with the kinase hinge region. nih.gov

Conversely, if targeting peripheral benzodiazepine receptors , the compound could act as an allosteric modulator . Some imidazopyridine derivatives have been shown to enhance GABA-evoked chloride currents at GABA-A receptors, a hallmark of positive allosteric modulation. nih.gov

The potential for allosteric versus orthosteric binding is summarized below.

Potential Target Likely Binding Mechanism Rationale from Analogous Compounds Reference
PARP-1OrthostericCompetes with NAD+ at the active site. researchgate.net
TAK1OrthostericBinds to the ATP-binding pocket. nih.gov
GABA-A ReceptorsAllosteric ModulationEnhances GABA-evoked currents. nih.gov

Impact on Cellular Signaling Pathways and Regulatory Networks

The engagement of this compound with its potential molecular targets would have significant downstream effects on cellular signaling pathways.

Inhibition of PARP-1 would primarily affect the DNA damage response (DDR) pathway. By preventing the synthesis of poly(ADP-ribose) chains, PARP inhibitors trap PARP-1 on DNA, leading to the collapse of replication forks and the generation of double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA-mutant cancers), this leads to synthetic lethality.

Inhibition of TAK1 would disrupt multiple pro-inflammatory and survival signaling cascades. TAK1 is a key upstream kinase for the NF-κB and MAPK (including JNK and p38) pathways. nih.gov Therefore, a TAK1 inhibitor would be expected to block the production of inflammatory cytokines such as TNF-α and IL-1, and potentially induce apoptosis in cancer cells that rely on these pathways for survival.

Should the compound act as an anti-tubercular agent by inhibiting a specific mycobacterial target, its impact would be on pathways essential for the bacterium's survival, such as cell wall synthesis or metabolism. For instance, a pyridine carboxamide prodrug activated by AmiC was shown to induce autophagy in macrophages infected with M. tuberculosis. nih.gov

A novel imidazo[1,2-a]pyridine (B132010) derivative has been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines, leading to anti-inflammatory effects. nih.gov This suggests that this compound could also influence these interconnected inflammatory and oncogenic pathways.

Signaling Pathway Potential Effect Mediating Target Reference
DNA Damage ResponseInhibitionPARP-1 researchgate.net
NF-κB SignalingInhibitionTAK1 nih.gov
MAPK Signaling (JNK, p38)InhibitionTAK1 nih.gov
STAT3/NF-κB/iNOS/COX-2ModulationUnknown nih.gov
Autophagy (in macrophages)InductionAmiC (prodrug activation) nih.gov

Enzymatic Inhibition and Activation Mechanisms

The primary mechanism of action for this compound, based on its structural class, is likely to be enzymatic inhibition .

For PARP-1 and TAK1 , the mechanism is competitive inhibition at the active site. The inhibitor mimics the binding of the natural substrate (NAD+ for PARP-1, ATP for TAK1) and prevents the catalytic activity of the enzyme. researchgate.netnih.gov The inhibition is typically reversible.

In the context of tuberculosis, if the compound is a prodrug like the pyridine carboxamide MMV687254, it would first undergo enzymatic activation . This involves hydrolysis of the carboxamide by the mycobacterial amidase AmiC to release the active pharmacophore. nih.gov The active form would then presumably inhibit its ultimate target.

Preclinical Biological Evaluation in Non Human and in Vitro Systems

In Vivo Pharmacodynamic Studies in Animal Models (non-human, excluding safety/adverse effects)

Target Engagement and Pathway Modulation in Animal Tissues

No data is available on the ability of 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide to engage its biological target or modulate specific pathways within animal tissues.

Efficacy Assessment in Relevant Disease Models (non-human)

There are no published studies detailing the efficacy of this compound in any non-human models of disease.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide, molecular docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Docking simulations would place this compound into the binding site of a target protein, and scoring functions would then be used to estimate the binding affinity. Key interactions that are typically analyzed include:

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor. The imidazole (B134444) ring also contains a nitrogen atom that can act as a hydrogen bond acceptor, while the NH group can be a donor. The pyridine (B92270) nitrogen is another potential acceptor site. These features allow the molecule to form a network of hydrogen bonds with amino acid residues in a protein's active site, such as glutamic acid, aspartic acid, and serine. researchgate.netfrontiersin.org

Hydrophobic Interactions: The aromatic pyridine and imidazole rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net These interactions are crucial for the stability of the ligand-protein complex.

Coordination Bonds: In the context of metalloenzymes, the nitrogen atoms of the imidazole and pyridine rings can coordinate with metal ions like zinc or iron, which are often present in the active sites of enzymes.

For instance, in studies of related imidazole-containing compounds, the imidazole nucleus has been shown to act as a hydrogen bond donor with the backbone carbonyl of key residues in enzyme active sites. mdpi.com The binding modes of similar pyridine and imidazole derivatives have been investigated against various kinases, where these interactions are critical for inhibitory activity. researchgate.netnih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound
Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid ResiduesReference
Hydrogen Bond DonorCarboxamide (-CONH2)Asp, Glu, Ser, Thr, Main-chain C=O frontiersin.orgmdpi.com
Hydrogen Bond AcceptorCarboxamide (C=O), Pyridine N, Imidazole NAsn, Gln, Ser, Thr, Main-chain N-H frontiersin.orgmdpi.com
π-π StackingPyridine Ring, Imidazole RingPhe, Tyr, Trp, His researchgate.net
Hydrophobic InteractionsPyridine Ring, Imidazole RingAla, Val, Leu, Ile researchgate.net
Metal CoordinationPyridine N, Imidazole NMetalloenzyme active sites (e.g., Zn, Fe)N/A

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are crucial for understanding the conformational flexibility of this compound and its impact on binding.

An MD simulation of this compound complexed with a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds. openpharmaceuticalsciencesjournal.com This allows for:

Conformational Sampling: The simulation explores the different conformations that the ligand and protein can adopt, providing a more realistic representation of the binding event. The rotational freedom around the single bonds connecting the pyridine to the imidazole and carboxamide groups allows for a range of spatial arrangements.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, the stability of the binding pose predicted by docking can be assessed. A stable complex will show minimal fluctuations in RMSD. openpharmaceuticalsciencesjournal.comnih.gov

Identification of Key Stable Interactions: MD simulations can reveal which of the initially predicted interactions are maintained throughout the simulation, highlighting the most critical interactions for binding. For example, a simulation might show that while several hydrogen bonds are transient, one or two are consistently present, indicating their primary role in anchoring the ligand. mdpi.com

Water Dynamics: The role of water molecules in the binding site can be explicitly studied. Water molecules can mediate interactions between the ligand and the protein, and their displacement upon ligand binding can contribute significantly to the binding free energy.

In studies of similar heterocyclic compounds, MD simulations have been used to confirm the stability of docked complexes and to rationalize structure-activity relationships by comparing the dynamic behavior of active and inactive analogs. mdpi.comopenpharmaceuticalsciencesjournal.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be developed based on its structure and known interactions. nih.gov

A typical pharmacophore model for this compound would likely include:

A hydrogen bond donor feature from the carboxamide NH2.

A hydrogen bond acceptor feature from the carboxamide C=O and the pyridine and imidazole nitrogens.

An aromatic/hydrophobic feature representing the pyridine and imidazole rings.

Once a pharmacophore model is established, it can be used in virtual screening to search large chemical databases for other molecules that match these features. nih.govresearchgate.net This is a powerful strategy for identifying novel compounds with potentially similar biological activity. The process allows for the rapid filtering of millions of compounds to a manageable number for further computational and experimental testing. nih.gov The identified hits can then be docked into the target protein to predict their binding modes and affinities. This integrated approach of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds. nih.govresearchgate.net

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.govresearchgate.net For this compound, these calculations can predict:

Molecular Geometry: Optimization of the molecule's geometry to its lowest energy conformation.

Charge Distribution: Calculation of the partial atomic charges on each atom, which helps in understanding electrostatic interactions and reactivity. The nitrogen and oxygen atoms are expected to have negative partial charges, making them nucleophilic and capable of forming hydrogen bonds.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap can provide an indication of the molecule's stability.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in a chemical reaction.

This information is valuable for understanding the intrinsic properties of the molecule that contribute to its binding affinity and metabolic stability. For instance, understanding the sites most susceptible to nucleophilic or electrophilic attack can help in predicting potential metabolic transformations.

Table 2: Representative Quantum Chemical Properties of Imidazole and Pyridine Derivatives
PropertyTypical Predicted Value/ObservationSignificanceReference
HOMO-LUMO GapGenerally in the range of 4-6 eV for stable organic molecules.Indicates electronic stability and resistance to electronic excitation. nih.gov
Dipole MomentNon-zero, indicating a polar molecule.Influences solubility and ability to engage in electrostatic interactions. researchgate.net
Electrostatic PotentialNegative potential around N and O atoms; Positive potential around amide and imidazole N-H protons.Highlights regions for electrophilic and nucleophilic attack and H-bonding. nih.gov
Bond Lengths/AnglesConsistent with standard values for sp2 hybridized C and N atoms.Confirms the planarity of the aromatic rings and the geometry of the amide group. researchgate.net

Computational Approaches for ADME Prediction (excluding toxicity prediction)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of discovery. researchgate.netgithub.com For this compound, various in silico tools can be employed to estimate its pharmacokinetic profile.

Absorption: Parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are key determinants of oral absorption. The presence of polar groups like the carboxamide suggests good solubility, while the aromatic rings contribute to lipophilicity. Models based on Lipinski's Rule of Five can provide a quick assessment of drug-likeness. Human intestinal absorption (HIA) can also be predicted. ijprajournal.com

Distribution: The extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) can be computationally estimated. ijprajournal.com High plasma protein binding can limit the free concentration of the drug available to act on its target. The predicted logBB value can indicate the likelihood of CNS penetration. ijprajournal.com

Metabolism: The molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes can be predicted. The imidazole and pyridine rings are potential sites for oxidation. Computational models can identify which specific CYP isozymes are most likely to metabolize the compound.

Excretion: While direct prediction of excretion pathways is complex, properties like molecular weight and solubility can provide clues about whether renal or hepatic clearance is more likely.

These computational ADME predictions are crucial for prioritizing compounds with favorable pharmacokinetic profiles for further development, thereby reducing the likelihood of late-stage failures. nih.govnih.gov

Table 3: Computationally Predicted ADME Properties for a Hypothetical Imidazole-Pyridine Carboxamide
ADME PropertyPredicted Value/RangeImplication for Drug DevelopmentReference
Molecular Weight ( g/mol )< 500Favorable for oral absorption (Lipinski's Rule). researchgate.net
LogP (Lipophilicity)1-3Balanced solubility and permeability for absorption. researchgate.net
Polar Surface Area (Ų)60-90Good balance for membrane permeability and solubility. researchgate.net
Hydrogen Bond Donors1-2Adheres to drug-likeness rules. researchgate.net
Hydrogen Bond Acceptors3-5Adheres to drug-likeness rules. researchgate.net
Human Intestinal Absorption (%)> 70Likely to be well-absorbed from the gut. ijprajournal.com
Plasma Protein Binding (%)Moderate to HighMay influence the free drug concentration. ijprajournal.com
Blood-Brain Barrier PenetrationLow to ModerateMay or may not be desirable depending on the therapeutic target. ijprajournal.com

Future Research Directions and Unexplored Scientific Avenues

Emerging Synthetic Methodologies and Scalability for Research Material

The advancement of research on 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide is contingent upon the development of efficient and scalable synthetic routes. While classical methods for the synthesis of substituted pyridines and imidazoles are established, future research should focus on novel, more sustainable, and scalable approaches. nih.govnih.govresearchgate.netiipseries.orgnih.govnih.gov

Emerging synthetic strategies could include:

Continuous Flow Synthesis: This methodology offers advantages in terms of safety, efficiency, and scalability, making it an attractive option for the large-scale production of the target compound and its analogs.

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) and imidazole (B134444) rings through C-H activation would provide a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, accelerating the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Continuous Flow SynthesisHigh throughput, improved safety, precise control of reaction parameters.Initial setup cost, potential for clogging with solid byproducts.
Catalytic C-H ActivationHigh atom economy, reduced waste, access to novel chemical space.Regioselectivity control, catalyst cost and sensitivity.
Microwave-Assisted SynthesisRapid reaction times, increased yields, improved reproducibility.Scalability limitations, potential for localized overheating.
Multicomponent ReactionsHigh efficiency, reduced purification steps, increased molecular diversity.Optimization of reaction conditions for multiple components.

Investigation of Novel Binding Partners and Off-Target Interactions for Academic Understanding

A comprehensive understanding of the biological activity of this compound necessitates the identification of its molecular targets and potential off-target interactions. The imidazole and pyridine scaffolds are present in numerous bioactive compounds, suggesting a broad range of potential binding partners. nih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netwikipedia.orgresearchgate.netmdpi.comresearchgate.netmdpi.com

Future research in this area should employ a multi-pronged approach:

Chemical Proteomics: Techniques such as affinity purification coupled with mass spectrometry can be used to isolate and identify proteins that directly bind to the compound. nih.gov

Computational Docking and Screening: In silico methods can predict potential binding partners by docking the compound into the crystal structures of a wide array of proteins. acs.orgnih.govmdpi.com

Phenotypic Screening: High-throughput screening in various cell lines and disease models can reveal unexpected biological activities and provide clues to the compound's mechanism of action.

Given the prevalence of the imidazole and pyridine moieties in kinase inhibitors, initial investigations could focus on a panel of kinases known to be involved in cancer and inflammatory diseases. nih.govnih.govresearchgate.net

Development of Next-Generation Analogs with Enhanced Mechanistic Specificity

Building upon the foundational understanding of the compound's biological activity, the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties is a critical research avenue. mdpi.comnih.govmdpi.comresearchgate.netpreprints.org This will involve systematic structural modifications and the exploration of structure-activity relationships.

Key strategies for analog development include:

Scaffold Hopping: Replacing the pyridine or imidazole core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to generate more potent and specific ligands.

Introduction of Pharmacophoric Features: Modifying the core structure with functional groups known to interact with specific biological targets, such as hydrogen bond donors and acceptors, or lipophilic groups to enhance cell permeability.

The design and synthesis of a focused library of analogs will be instrumental in elucidating the key structural features required for a desired biological effect.

Integration with Advanced Omics Technologies for Systems-Level Understanding (e.g., metabolomics, proteomics)

To gain a holistic understanding of the cellular effects of this compound, its integration with advanced omics technologies is paramount. nih.govdrugdiscoverytoday.comcreative-proteomics.comnih.govmetabolon.com These approaches can provide a systems-level view of the compound's impact on cellular pathways and networks.

Proteomics: Quantitative proteomics can be employed to assess global changes in protein expression and post-translational modifications upon treatment with the compound. Techniques like limited proteolysis coupled to mass spectrometry (LiP-MS) can help in target deconvolution by identifying proteins whose structure is altered upon compound binding. nih.govsemanticscholar.orgyoutube.comeuropeanreview.org

Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with the compound, researchers can identify metabolic pathways that are perturbed, offering insights into the compound's mechanism of action and potential off-target effects. nih.govdrugdiscoverytoday.comcreative-proteomics.comnih.govmetabolon.com

Transcriptomics: DNA microarray or RNA-sequencing can reveal changes in gene expression profiles, providing a comprehensive picture of the cellular response to the compound.

The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of the compound's biological activity.

Exploration of Unique Biological Paradigms and Research Applications

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable research tools to explore novel biological paradigms. The imidazole-pyridine scaffold is known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov

Future research could explore:

Chemical Probes: Development of fluorescently tagged or biotinylated analogs to visualize the subcellular localization of the compound and its binding partners.

Modulators of Protein-Protein Interactions: The rigid scaffold of the compound may be suitable for designing molecules that disrupt or stabilize specific protein-protein interactions, which are often challenging to target with small molecules.

Materials Science: The unique electronic and coordination properties of the imidazole and pyridine rings could be exploited in the development of novel materials, such as metal-organic frameworks or luminescent sensors. nih.gov

The exploration of these non-traditional applications could lead to unexpected discoveries and broaden the scientific impact of this chemical scaffold.

Academic Review and Meta Analysis of Existing Literature

Comparative Analysis of Synthetic Strategies for Imidazole-Pyridinecarboxamide Scaffolds

The synthesis of imidazole-pyridinecarboxamide scaffolds is a critical aspect of their development as therapeutic agents. Researchers have employed various strategies, ranging from multi-step classical methods to more efficient one-pot syntheses.

A prevalent approach involves the condensation of pre-functionalized imidazole (B134444) and pyridine (B92270) precursors. For instance, the synthesis of N-aryl and N-alkyl pyridine-2,6-dicarboxamides has been achieved through the condensation of pyridine-2,6-dicarbonyl dichloride with the corresponding amines. nih.gov A general and straightforward method involves the reaction of acyl chlorides with aromatic amines in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM). nih.gov

One-pot multicomponent reactions have emerged as a highly efficient strategy. These methods offer advantages in terms of reduced reaction times, cost-effectiveness, and environmental friendliness. biomedpharmajournal.org For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot reaction involving a dione (B5365651) (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate, often catalyzed by iodine. researchgate.netnih.gov Similarly, various catalysts, including zeolites, silica-based catalysts, and metal nanoparticles, have been utilized to improve yields and reaction conditions for imidazole synthesis. researchgate.net Microwave-assisted synthesis has also been shown to be a beneficial technique, significantly reducing reaction times and improving product yields. biomedpharmajournal.orgresearchgate.net

For the specific construction of the imidazo[4,5-c]pyridine core, a common method is the reaction of 3,4-diaminopyridine (B372788) with aldehydes or carboxylic acid derivatives. jscimedcentral.com The use of catalysts like zinc triflate has been shown to facilitate this reaction under milder conditions, such as refluxing in methanol, leading to better yields. jscimedcentral.com

The table below summarizes and compares different synthetic strategies for related scaffolds.

Strategy Description Catalyst/Reagents Advantages Disadvantages Reference
Condensation Reaction Reaction of an acyl chloride with an appropriate aromatic amine.Oxalyl chloride, Et₃N, DCMStraightforward, well-established.Requires pre-synthesis of precursors, can be multi-step. nih.gov
One-Pot Multicomponent Reaction Combining multiple reactants in a single pot to form the final product.Iodine, Ammonium Acetate, EthanolHigh efficiency, reduced waste, shorter synthesis time.Optimization can be complex. nih.gov
Catalytic Synthesis Use of various catalysts to improve reaction efficiency and conditions.Zinc triflate, Zeolites, Silica-based catalystsMilder conditions, higher yields, catalyst reusability.Catalyst cost and sensitivity. researchgate.netjscimedcentral.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate the reaction.Various catalysts and solventsSignificant reduction in reaction time, improved yields.Requires specialized equipment. biomedpharmajournal.orgresearchgate.net

Critical Evaluation of Structure-Activity Relationship Data Across Research Groups

The structure-activity relationship (SAR) of imidazole-pyridinecarboxamide derivatives has been extensively studied to optimize their biological activity, primarily as enzyme inhibitors. The core scaffold consists of a central pyridine ring, an imidazole moiety, and a carboxamide group, each offering sites for modification to tune the compound's properties.

Research on imidazo[4,5-c]pyridinecarboxamide analogs as Poly(ADP-ribose) Polymerase (PARP-1) inhibitors has shown that substitutions on this scaffold are crucial for activity. A study that designed and synthesized a series of cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs found that most of the compounds exhibited inhibitory effects on PARP-1. nih.gov Specifically, compound 8d from this series showed a half-maximal inhibitory concentration (IC50) of 0.528 µM. nih.gov

In a different but related scaffold, imidazo[1,2-a]pyridin-8-carboxamides, extensive SAR was conducted. Taking a lead compound with a phenyl group at the 2-position, various substitutions on the phenyl ring led to the identification of compounds with sub-micromolar PARP-1 inhibitory activity. researchgate.net For instance, adding a hydroxyl group at the 3'- or 4'-position of the phenyl ring resulted in compounds with IC50 values of 2.85 µM and 2.40 µM, respectively. researchgate.net Further modification by installing a 2-hydroxy-3-morpholin-4-yl-propoxy side chain at the 3-position of the phenyl group led to a potent inhibitor with an IC50 of 0.15 µM. researchgate.net

Studies on imidazo[1,2-a]pyridine (B132010) carboxamides as anti-tubercular agents also highlight the importance of the side chains. Derivatives with reduced lipophilicity and various N-benzylic side chains exhibited excellent in vitro activity against Mycobacterium tuberculosis. nih.gov One compound, B1, which has a cyclohexylmethyl piperazine (B1678402) moiety, showed promising pharmacokinetic properties. nih.gov

For Sorafenib derivatives based on a 2-(1H-imidazol-2-yl) pyridine scaffold, modifications led to potent BRAF kinase inhibitors. Compounds CLW14 and CLW27 showed significant antiproliferative activity against the A375 cancer cell line, with IC50 values of 4.26 and 2.93 μM, respectively. nih.gov

Scaffold Target Key SAR Findings Potent Compound (IC50) Reference
Imidazo[4,5-c]pyridinecarboxamidePARP-1Cyclic amine substitutions are important for activity.Compound 8d (0.528 µM) nih.gov
Imidazo[1,2-a]pyridin-8-carboxamidePARP-1Hydroxyl and morpholino-propoxy substitutions on a 2-phenyl ring enhance potency.Compound 50 (0.15 µM) researchgate.net
Imidazo[1,2-a]pyridine carboxamideM. tuberculosisReduced lipophilicity and specific N-benzylic side chains are key.Compound B1 (MIC < 0.035 µM) nih.gov
2-(1H-imidazol-2-yl) pyridineBRAF KinaseSorafenib-like structures show potent antiproliferative activity.CLW27 (2.93 µM) nih.gov

Identification of Gaps and Opportunities in Current Academic Research

While significant progress has been made in the study of imidazole-pyridinecarboxamide scaffolds, several gaps and opportunities remain in the current academic research landscape.

Gaps:

Limited Scaffold Diversity: Much of the research has focused on specific isomers and substitution patterns, such as imidazo[1,2-a]pyridines and imidazo[4,5-c]pyridines. nih.govresearchgate.net There is a gap in the exploration of other isomeric forms of the imidazole-pyridine core and a wider range of substitution chemistries.

Narrow Therapeutic Focus: The majority of studies have concentrated on anticancer applications, particularly as kinase and PARP inhibitors. nih.govresearchgate.netnih.gov The potential of these scaffolds in other disease areas like neurodegenerative disorders, metabolic diseases, or other infectious diseases besides tuberculosis remains largely unexplored.

Lack of Head-to-Head Comparisons: Different research groups often use varied assay conditions and preclinical models, making direct comparisons of the potency and efficacy of newly synthesized compounds difficult. There is a need for standardized testing protocols.

Understanding Off-Target Effects: While on-target activity is well-documented for many compounds, a comprehensive understanding of their kinome-wide selectivity and potential off-target effects is often lacking. nih.gov

Opportunities:

Development of Novel Synthetic Routes: There is an opportunity to develop more efficient, scalable, and environmentally friendly synthetic methods for these scaffolds. biomedpharmajournal.orgresearchgate.net This includes the exploration of novel catalysts and flow chemistry techniques.

Exploring New Biological Targets: The versatile structure of the imidazole-pyridinecarboxamide scaffold makes it a candidate for inhibiting other enzyme families or interacting with different protein targets. Computational screening and high-throughput assays could identify new biological applications.

Drug Repurposing: Investigating existing, well-characterized imidazole-pyridinecarboxamide compounds for new therapeutic uses could accelerate the drug development process. nih.gov

Advanced Preclinical Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs), organoids, or humanized mouse models, could provide more clinically relevant data on efficacy and toxicity.

Methodological Advancements in Characterizing Compound-Target Interactions

Understanding how a compound interacts with its biological target at a molecular level is fundamental for rational drug design. Several advanced methodologies are now routinely used to characterize these interactions for inhibitors based on the imidazole-pyridinecarboxamide scaffold.

Biochemical and Biophysical Assays: Initial characterization often involves biochemical assays to determine inhibitory potency (e.g., IC50). These include radiometric assays, ELISAs, and fluorescence- or luminescence-based assays. reactionbiology.com To understand the binding mechanism, biophysical techniques are employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (Kd), kinetics, and thermodynamics (enthalpy and entropy changes). reactionbiology.commdpi.com These methods can help determine whether an interaction is spontaneous and what forces (e.g., hydrophobic interactions, hydrogen bonds) drive the binding. mdpi.com

Structural Biology Techniques: Visualizing the compound-target interaction at an atomic level is achieved through structural biology. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful tools for revealing the precise binding mode of an inhibitor within the target's active site. reactionbiology.com This structural information is invaluable for explaining observed SAR and guiding the design of more potent and selective inhibitors.

Computational and Chemoproteomic Methods: Computational approaches, including machine learning and molecular docking, play a crucial role in predicting and analyzing compound-target interactions. nih.govnih.gov These methods can screen large compound libraries virtually, predict binding affinities, and identify potential on- and off-targets. nih.gov Furthermore, chemoproteomic techniques have advanced significantly. Thermal profiling, for example, can assess a compound's engagement with a wide range of proteins directly in a cellular context, providing a global view of its selectivity. nih.gov For covalent inhibitors, specific chemoproteomic methods involving derivatizing the inhibitor with a tag (e.g., an alkyne group) allow for the selective pull-down and identification of cellular targets via mass spectrometry. genesandcancer.com

Methodology Purpose Information Gained Reference
Biochemical Assays (ELISA, etc.) Measure enzyme inhibition.Inhibitory potency (IC50). reactionbiology.com
Surface Plasmon Resonance (SPR) Characterize binding kinetics and affinity.kₐ, kₔ, Kₔ. reactionbiology.com
Isothermal Titration Calorimetry (ITC) Determine binding thermodynamics.Kₔ, ΔH, ΔS, stoichiometry. reactionbiology.commdpi.com
X-ray Crystallography / Cryo-EM Visualize the binding mode at atomic resolution.3D structure of the compound-target complex. reactionbiology.com
Computational Modeling Predict binding and guide design.Binding poses, affinity scores, SAR prediction. nih.govnih.gov
Chemoproteomics (e.g., Thermal Profiling) Identify cellular targets on a proteome-wide scale.Target engagement and selectivity profile. nih.govgenesandcancer.com

Q & A

Q. What are the optimal synthetic routes for 2-(1H-imidazol-1-yl)-4-pyridinecarboxamide, and how can yield be improved?

The synthesis typically involves coupling imidazole derivatives with functionalized pyridinecarboxamide precursors. Key steps include:

  • Heterocyclic coupling : Use palladium-catalyzed cross-coupling reactions to attach the imidazole ring to the pyridine backbone .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization may require adjusting reaction temperature (70–90°C) and catalyst loading (5–10 mol%) .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can the structural integrity of this compound be validated experimentally?

Use a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify imidazole-pyridine connectivity and carboxamide functionality. Key peaks include imidazole protons (δ 7.8–8.2 ppm) and pyridine carbons (δ 150–160 ppm) .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement (e.g., imidazole ring planarity relative to pyridine) .
  • Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+ ~ 201.2 g/mol) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC50_{50} values <10 µM suggest therapeutic potential .
  • Receptor binding studies : Utilize radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to evaluate affinity for targets like histamine or serotonin receptors .
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing viability at 24–72 hours .

Advanced Research Questions

Q. How can target-specific interactions of this compound be elucidated?

  • Proteomic profiling : Perform pull-down assays with biotinylated analogs, followed by LC-MS/MS to identify binding partners .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built targets (e.g., imidazole binding to heme-containing enzymes) .
  • Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., His304^{304} in cytochrome P450) to assess activity loss .

Q. How should contradictory data in bioactivity studies be resolved?

  • Replicate experiments : Ensure consistency across multiple batches (≥3) to rule out synthetic variability .
  • Analyze reaction byproducts : Use LC-MS to detect impurities (e.g., unreacted intermediates) that may interfere with assays .
  • Control for off-target effects : Employ CRISPR-edited cell lines lacking the putative target to confirm specificity .

Q. What strategies enhance the compound’s pharmacokinetic profile?

  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) and identify metabolic soft spots via metabolite ID (e.g., hydroxylation at pyridine C3) .
  • Solubility optimization : Synthesize prodrugs (e.g., ester derivatives) or co-crystallize with cyclodextrins to improve aqueous solubility .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to ensure tissue penetration .

Q. How can computational modeling guide structural modifications for improved efficacy?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge distribution for target binding .
  • MD simulations : Simulate ligand-receptor dynamics (50–100 ns trajectories) to identify residues critical for stable interactions .
  • QSAR models : Train models on analogs (e.g., pyridine/imidazole derivatives) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.